RORγt Inverse Agonist Potency and Selectivity Relative to Thiazole-2-Carboxamide Prototypes
The closest structural analogs of the target compound are the oxadiazole-substituted thiazole RORγt inverse agonists described by Steeneck et al. (2020). The bioisosteric replacement of the thiazole-2-carboxamide amide bond with a 1,3,4-oxadiazole ring yielded compounds with significantly improved aqueous solubility and oral pharmacokinetics compared to the prototype compound 1/6 [1]. While the target compound itself is not explicitly profiled in the publication, it shares the oxadiazole-thiazole-pyrazine scaffold with compound 3/5 (which demonstrated concentration-dependent efficacy in an ex vivo mouse PD model) and compound 6/3 (which was profiled in a 5-day rat tolerability study) [1]. The 2-methylthiazol-4-yl substitution may differentiate it from other regioisomers in the series, potentially altering target residence time or selectivity.
| Evidence Dimension | RORγt inverse agonism and ADME improvement through oxadiazole bioisostere |
|---|---|
| Target Compound Data | No direct assay data publicly available for this specific compound. |
| Comparator Or Baseline | Compound 1/6 (thiazole-2-carboxamide prototype) showed poor solubility and PK; oxadiazole series (e.g., 3/5, 6/3) demonstrated concentration-dependent efficacy in ex vivo mouse PD model and 5-day rat tolerability [1]. |
| Quantified Difference | Oxadiazole replacement significantly improved aqueous solubility and oral PK; exact fold-change not provided for this compound. |
| Conditions | RORγt biochemical assay, ex vivo mouse PD model, rat tolerability study (Steeneck et al., 2020) |
Why This Matters
Procurement for RORγt-focused research should prioritize compounds from the oxadiazole series over earlier thiazole-2-carboxamide prototypes due to demonstrated ADME advantages, though direct comparative data for the target compound are needed.
- [1] Steeneck C, Gege C, Kinzel O, et al. Bioorg Med Chem Lett. 2020;30(8):127077. View Source
